molecular formula C24H31N3O6S B11511721 4-[2-({1-[2-(3,4-Diethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}amino)ethyl]benzenesulfonamide

4-[2-({1-[2-(3,4-Diethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}amino)ethyl]benzenesulfonamide

Cat. No.: B11511721
M. Wt: 489.6 g/mol
InChI Key: BDECXTDXCJTSGB-UHFFFAOYSA-N
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Description

4-[2-({1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmaceuticals due to its antibacterial properties. The compound’s structure includes a benzene ring, a pyrrolidine ring, and ethoxy groups, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of the 3,4-diethoxyphenyl ethylamine, followed by the formation of the pyrrolidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-({1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Conditions may include the use of halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products

    Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial properties and potential as a drug candidate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-({1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

4-[2-({1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its complex structure, which includes multiple functional groups that can interact with various biological targets. This complexity may provide enhanced specificity and potency compared to simpler sulfonamides.

Properties

Molecular Formula

C24H31N3O6S

Molecular Weight

489.6 g/mol

IUPAC Name

4-[2-[[1-[2-(3,4-diethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C24H31N3O6S/c1-3-32-21-10-7-18(15-22(21)33-4-2)12-14-27-23(28)16-20(24(27)29)26-13-11-17-5-8-19(9-6-17)34(25,30)31/h5-10,15,20,26H,3-4,11-14,16H2,1-2H3,(H2,25,30,31)

InChI Key

BDECXTDXCJTSGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OCC

Origin of Product

United States

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